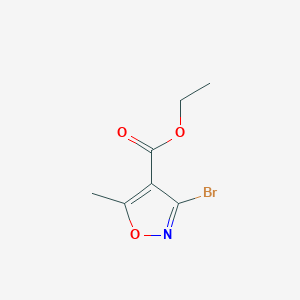

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate

Description

Table 1: Key Spectroscopic Data

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) studies, while not directly reported for this compound, can be inferred from analogous isoxazole derivatives. For instance, related brominated isoxazoles crystallize in monoclinic systems with space groups such as $$ P2_1/c $$ or $$ C2/c $$. The isoxazole ring typically adopts a planar conformation, with bond lengths of $$ \sim $$1.34 Å for $$ \text{C=N} $$ and $$ \sim $$1.44 Å for $$ \text{C-O} $$. The bromine atom’s van der Waals radius (1.85 Å) influences packing interactions, often leading to halogen-based supramolecular architectures.

Hypothetically, the ethyl ester group would introduce steric effects, potentially reducing crystal symmetry. The methyl group at the 5-position likely participates in weak $$ \text{C-H}\cdots\text{O} $$ hydrogen bonds with adjacent molecules, stabilizing the lattice.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations provide insights into the electronic properties of this compound. Optimized geometries at the B3LYP/6-311G(d,p) level reveal a planar isoxazole ring with slight distortion due to the ethyl ester substituent. The highest occupied molecular orbital (HOMO) is localized on the bromine atom and isoxazole ring, while the lowest unoccupied molecular orbital (LUMO) resides on the ester carbonyl group. The HOMO-LUMO energy gap of $$ \sim $$5.2 eV suggests moderate reactivity, typical of brominated heterocycles.

Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the oxygen atoms and the $$ \sigma^* $$-antibonding orbitals of adjacent $$ \text{C-Br} $$ and $$ \text{C-N} $$ bonds. These interactions contribute to the compound’s stability and electronic delocalization.

Properties

IUPAC Name |

ethyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURPTDYVMCBBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254962-88-3 | |

| Record name | ethyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-5-methylisoxazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the isoxazole, while oxidation can produce an isoxazole oxide .

Scientific Research Applications

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Research: It serves as a tool compound in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional and Reactivity Differences

Bromine vs. Phenyl Substituents :

- The bromine in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the phenyl group in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate enhances π-π stacking in crystal structures.

- Bromine increases molecular weight by ~10.8 g/mol compared to the phenyl analogue, affecting solubility and diffusion properties.

Ester Group Variations :

- The ethyl ester (COOEt) in the title compound offers better hydrolytic stability than the methyl ester (COOMe) in mthis compound, making it more suitable for prolonged storage.

Heterocycle Modifications :

- Replacing isoxazole with isothiazole (e.g., methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate) introduces a sulfur atom, altering electronic properties and biological activity.

Biological Activity

Ethyl 3-bromo-5-methylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structure that includes a bromine atom and an ethyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 234.05 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 5-position of the isoxazole ring, along with an ethyl ester at the 4-position. This specific substitution pattern influences its chemical reactivity and biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : Some isoxazole derivatives are known to inhibit enzymes involved in critical biological processes. This compound may act similarly, potentially inhibiting enzymes related to bacterial cell wall synthesis, suggesting antimicrobial properties.

- Cell Signaling Modulation : The compound may influence signaling pathways associated with cell proliferation and apoptosis, indicating potential anticancer effects. This modulation can lead to altered gene expression and metabolic changes within cells .

Antimicrobial Properties

This compound has shown significant antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, likely through interference with their cell wall synthesis mechanisms. This property makes it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary research indicates that this compound may also possess anticancer properties. By modulating key signaling pathways, it could potentially inhibit tumor growth and induce apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways involved and the compound's efficacy against different cancer types .

Table: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common method includes:

- Starting Materials : Appropriate isoxazole precursors.

- Cyclization Reaction : Conducted under specific conditions to yield the target compound.

This compound serves as a valuable building block in medicinal chemistry for synthesizing other biologically active molecules, particularly those targeting microbial infections and cancer .

Q & A

Q. What experimental techniques are recommended for determining the crystal structure of Ethyl 3-bromo-5-methylisoxazole-4-carboxylate?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze diffraction data. Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize radiation damage. Hydrogen bonding patterns can be analyzed using graph-set theory to understand packing motifs .

Q. How can synthetic routes for this compound be optimized?

Focus on regioselective bromination of the isoxazole ring. Use 5-methylisoxazole-4-carboxylate as a precursor with N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C. Monitor reaction progress via TLC and confirm purity using HPLC or NMR. Optimize stoichiometry to avoid over-bromination and byproducts .

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Q. How should conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved?

Cross-validate using complementary techniques:

- NMR : Assign peaks via 2D experiments (COSY, HSQC) to confirm connectivity.

- Mass Spec : Use high-resolution ESI-MS to verify molecular ions and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio). Re-purify the compound if discrepancies persist, and rule out solvent or impurity interference .

Advanced Research Questions

Q. How do intermolecular interactions influence the physicochemical properties of this compound?

Analyze hydrogen bonds (e.g., C=O⋯H–C) and halogen bonding (Br⋯O/N) via SCXRD. Use Hirshfeld surface analysis to quantify interaction contributions. Computational methods (DFT or MD simulations) can predict solubility and stability by modeling crystal packing and solvent interactions .

Q. What strategies improve the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Activate the C–Br bond using palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) for enhanced electron transfer. Optimize solvent polarity (toluene/ethanol mixtures) and base (K₂CO₃) to stabilize intermediates. Monitor reaction kinetics via in situ IR spectroscopy to adjust temperature (80–100°C) .

Q. How can substituent modifications (e.g., replacing bromine with iodine) alter biological activity?

Perform SAR studies by synthesizing analogs via halogen exchange. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic parameters (Hammett σ constants). Use molecular docking to predict binding affinity changes in target proteins (e.g., kinases) .

Q. What computational approaches are effective in predicting crystallographic outcomes for derivatives?

Employ ab initio structure prediction software (e.g., USPEX or GRACE) with force fields (GAFF) to model crystal packing. Validate against experimental SCXRD data. Use Mercury (CCDC) to visualize voids and assess stability under thermal/vibrational stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.